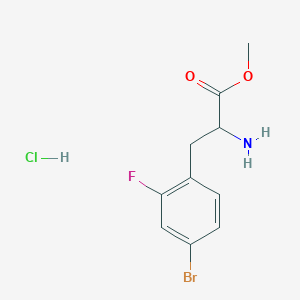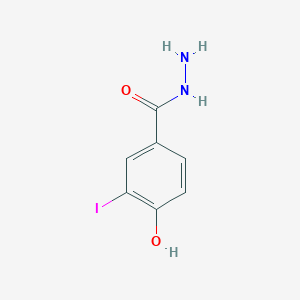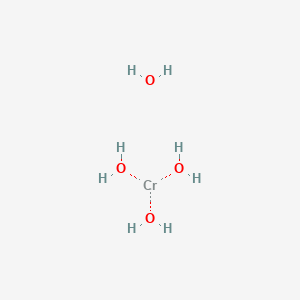
Chromiumtriol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromiumtriol hydrate is a chemical compound that consists of chromium, oxygen, and hydrogen atoms It is a hydrate form, meaning it includes water molecules within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chromiumtriol hydrate typically involves the reaction of chromium salts with water under controlled conditions. One common method is the hydration of chromium(III) chloride in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydration processes where chromium salts are dissolved in water and subjected to specific temperature and pressure conditions to promote the formation of the hydrate. The resulting solution is then cooled to allow crystallization of the hydrate.
Análisis De Reacciones Químicas
Types of Reactions: Chromiumtriol hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the hydrate can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using different ligands under controlled pH and temperature conditions.
Major Products:
Oxidation: Chromium(VI) compounds.
Reduction: Chromium(II) compounds.
Substitution: Various chromium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromiumtriol hydrate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and as an anti-diabetic agent.
Industry: Utilized in the production of pigments, coatings, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of chromiumtriol hydrate involves its interaction with molecular targets such as enzymes and proteins. It can influence various biochemical pathways, including those involved in glucose metabolism. The compound’s effects are mediated through its ability to alter the redox state of chromium and its interaction with cellular components.
Comparación Con Compuestos Similares
Chromiumtriol hydrate can be compared with other chromium hydrates and complexes:
Chromium(III) chloride hexahydrate: Similar in structure but with different hydration levels.
Chromium(III) acetate hydroxide: Another chromium complex with distinct properties.
Chromium(III) sulfate hydrate: Used in similar applications but with different chemical behavior.
Uniqueness: this compound is unique due to its specific hydration state and the resulting chemical and physical properties
Propiedades
Fórmula molecular |
CrH8O4 |
|---|---|
Peso molecular |
124.06 g/mol |
Nombre IUPAC |
chromium;tetrahydrate |
InChI |
InChI=1S/Cr.4H2O/h;4*1H2 |
Clave InChI |
QJJQCFFMTQDLQE-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)
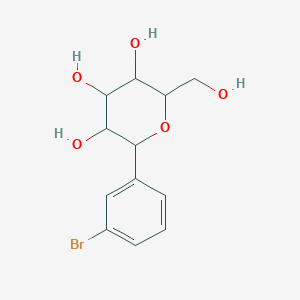
![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
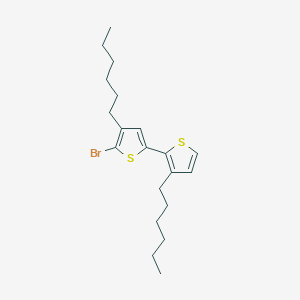


![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
